molecular formula C16H21N3O B12725404 alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol CAS No. 126921-33-3

alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol

Cat. No.: B12725404
CAS No.: 126921-33-3
M. Wt: 271.36 g/mol
InChI Key: YVMAJGKUXBMXJB-UHFFFAOYSA-N
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Description

Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol: is a complex organic compound that features a quinoline core structure substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. It may act on protein-tyrosine kinases, inhibiting their activity and affecting various cellular pathways . This inhibition can lead to changes in cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride

Comparison: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it a valuable compound for specific applications .

Properties

CAS No.

126921-33-3

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol

InChI

InChI=1S/C16H21N3O/c1-18-8-10-19(11-9-18)12-16(20)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,16,20H,8-12H2,1H3

InChI Key

YVMAJGKUXBMXJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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